sodium;perchlorate;hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

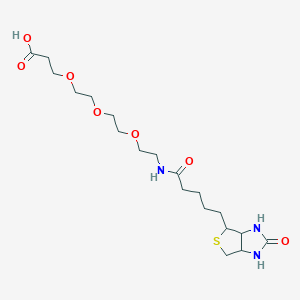

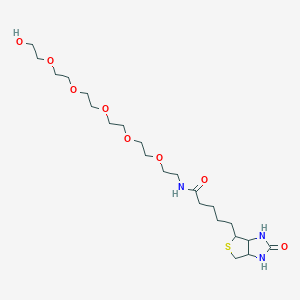

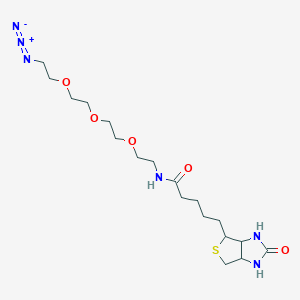

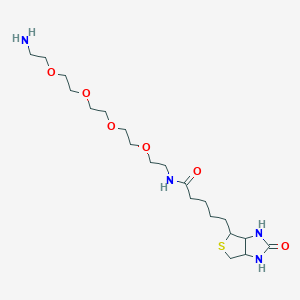

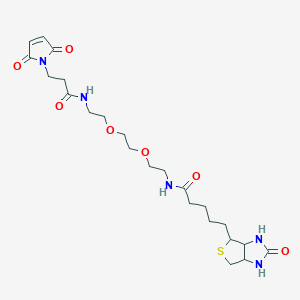

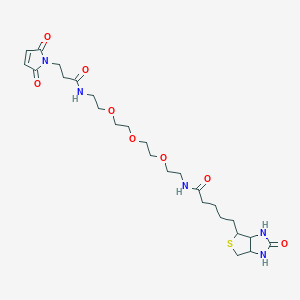

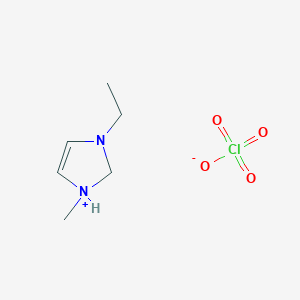

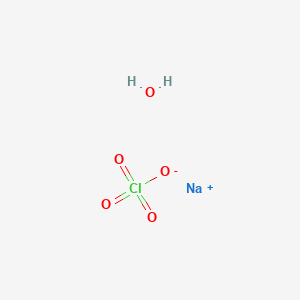

Sodium perchlorate hydrate: is an inorganic compound with the chemical formula NaClO₄·H₂O . It consists of sodium cations (Na⁺) and perchlorate anions (ClO₄⁻) and is typically encountered as a white crystalline, hygroscopic solid. This compound is highly soluble in water and ethanol and is known for being the most water-soluble of the common perchlorate salts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium perchlorate hydrate can be synthesized by the anodic oxidation of sodium chlorate (NaClO₃) at an inert electrode, such as platinum. The reaction can occur in both acidic and alkaline mediums:

Acidic Medium: Na⁺ClO₃⁻ + H₂O → Na⁺ClO₄⁻ + 2H⁺ + 2e⁻

Alkaline Medium: Na⁺ClO₃⁻ + 2OH⁻ → Na⁺ClO₄⁻ + H₂O + 2e⁻.

Industrial Production Methods: Large-scale production of sodium perchlorate hydrate involves the direct oxidation of sodium chloride (NaCl) using a graphite substrate lead dioxide anode. This method is efficient for producing sodium perchlorate in a single step .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium perchlorate hydrate primarily undergoes oxidation reactions due to its strong oxidizing properties. It can also participate in double displacement (metathesis) reactions.

Common Reagents and Conditions:

Oxidation: Sodium perchlorate hydrate can oxidize various organic and inorganic compounds.

Double Displacement: Sodium perchlorate hydrate reacts with sodium hydroxide (NaOH) and perchloric acid (HClO₄) to form sodium perchlorate (NaClO₄) and water (H₂O).

Major Products:

Applications De Recherche Scientifique

Chemistry: Sodium perchlorate hydrate is used as a supporting electrolyte in the preparation of polypyrrole films and as an oxidizing agent to remove color from textile wastewater .

Biology: In molecular biology, sodium perchlorate hydrate is utilized as a chaotropic agent in standard DNA extraction and hybridization reactions. It is also used as a deproteinization agent during nucleic acid synthesis .

Medicine: Sodium perchlorate hydrate has applications in medicine, particularly in the denaturation of proteins and in standard DNA extraction and hybridization reactions .

Industry: In the industrial sector, sodium perchlorate hydrate is used in the production of ammonium perchlorate and potassium perchlorate, which are of interest in rocketry and pyrotechnics .

Mécanisme D'action

Sodium perchlorate hydrate exerts its effects primarily through its strong oxidizing properties. It can promote hydrogen generation from the reaction of tin with lactic acid by preventing the surface passivation of tin . Additionally, it is used to denature proteins and facilitate DNA extraction by disrupting hydrogen bonds and other non-covalent interactions .

Comparaison Avec Des Composés Similaires

- Sodium chloride (NaCl)

- Sodium hypochlorite (NaClO)

- Sodium chlorite (NaClO₂)

- Sodium chlorate (NaClO₃)

- Lithium perchlorate (LiClO₄)

- Potassium perchlorate (KClO₄)

- Rubidium perchlorate (RbClO₄)

- Caesium perchlorate (CsClO₄)

- Ammonium perchlorate (NH₄ClO₄)

Uniqueness: Sodium perchlorate hydrate is unique due to its high solubility in water and ethanol, making it the most water-soluble of the common perchlorate salts. This property, along with its strong oxidizing capabilities, distinguishes it from other similar compounds .

Propriétés

IUPAC Name |

sodium;perchlorate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Na.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGNPUSUVRTQGW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH2NaO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

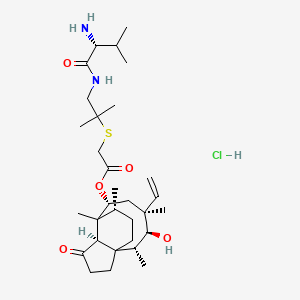

![Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester](/img/structure/B7949555.png)